molecular formula C11H8N2O2 B13983127 2-(Furan-2-yl)-1,3-benzoxazol-5-amine CAS No. 52331-73-4

2-(Furan-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B13983127
CAS No.: 52331-73-4
M. Wt: 200.19 g/mol
InChI Key: BAPKXAQKALAXCW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features both furan and benzoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with furan-2-carboxylic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole and furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-1,3-benzoxazol-5-amine is unique due to the presence of both furan and benzoxazole rings, which confer distinct electronic and steric properties.

Properties

CAS No.

52331-73-4

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C11H8N2O2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H,12H2

InChI Key

BAPKXAQKALAXCW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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